Adriamycin-ferric ion

Description

Significance of Metal Ion Chelation by Anthracyclines in Biological Contexts

The chelation of metal ions by anthracyclines, such as Adriamycin (also known as doxorubicin), is crucial for understanding their mechanisms of action in the body. mdpi.com Metal ions are ubiquitous in biological systems and play vital roles in numerous cellular processes. mdpi.com The binding of metal ions can alter the biochemical properties of anthracyclines, thereby affecting their activity. usf.edu

The formation of Adriamycin-metal complexes has several significant biological implications:

Generation of Reactive Oxygen Species (ROS): The interaction between Adriamycin and metal ions, particularly iron, is strongly linked to the production of ROS. ontosight.airesearchgate.net These highly reactive molecules can cause damage to cellular components like DNA, proteins, and lipids. frontiersin.org The Adriamycin-ferric ion complex can catalyze reactions that produce toxic hydroxyl radicals, contributing to oxidative stress. frontiersin.orgnih.gov

DNA Binding and Damage: The formation of metal-Adriamycin complexes can facilitate the binding of the drug to DNA. mdpi.comnih.gov This enhanced binding can increase the cytotoxic effects of the drug on cancer cells. mdpi.comnih.gov The complex is believed to exert its mutagenicity through oxidative DNA damage. nih.gov

Alteration of Drug Properties: Chelation with metal ions can change the physicochemical properties of Adriamycin, which may affect how the drug is distributed and metabolized in the body. ontosight.ai For instance, the formation of an Adriamycin-iron complex can influence its interaction with cell membranes. nih.gov

Overview of Doxorubicin's Chemical Structure and its Metal-Binding Sites

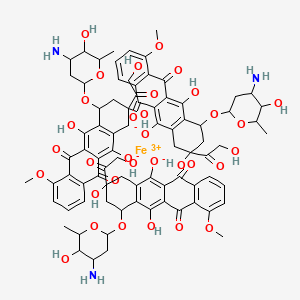

Doxorubicin (B1662922) (Adriamycin) possesses a complex molecular structure that provides specific sites for metal ion chelation. nih.gov Its structure consists of a tetracyclic aglycone, which is a four-ring system, and an amino sugar moiety called daunosamine. usf.edunih.gov

The primary metal-binding site on the doxorubicin molecule involves the quinone and hydroquinone (B1673460) moieties on adjacent rings. Specifically, the chelation of ferric iron (Fe³⁺) is understood to occur at the C11 and C12 positions, involving a ketone and a phenolic hydroxyl group. usf.edu This forms a stable complex. usf.edunih.gov Spectroscopic studies have indicated that iron (II) can form a complex with Adriamycin in a 3:1 molar ratio (three Adriamycin molecules to one iron ion). nih.gov

The presence of both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts in its structure allows doxorubicin to interact with both plasma proteins and cellular membranes. nih.gov

Historical Context of Adriamycin-Iron Complex Research

The investigation into the interactions between Adriamycin and iron dates back several decades, driven by the need to understand both the drug's anticancer activity and its significant side effect of cardiotoxicity. Doxorubicin was first isolated in the 1960s. usf.edu

Early research focused on the role of iron in the generation of free radicals by Adriamycin. usf.edu It was discovered that Adriamycin could form a complex with iron, and this complex was implicated in the production of reactive oxygen species that could damage heart tissue. frontiersin.org A significant finding was that the iron chelator dexrazoxane (B1684449) could offer protection against doxorubicin-induced cardiotoxicity, providing strong evidence for the involvement of iron in this adverse effect. nih.gov

Structure

2D Structure

Properties

CAS No. |

91947-52-3 |

|---|---|

Molecular Formula |

C81H84FeN3O33 |

Molecular Weight |

1683.4 g/mol |

IUPAC Name |

1-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-3,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-olate;iron(3+) |

InChI |

InChI=1S/3C27H29NO11.Fe/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3*3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;;;+3/p-3 |

InChI Key |

FLOVFBJAXRDQGS-UHFFFAOYSA-K |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |

Origin of Product |

United States |

Formation and Stoichiometry of Adriamycin Ferric Ion Complexes

Chelation Chemistry of Ferric Ions with Adriamycin

The formation of Adriamycin-ferric ion complexes is a multifaceted process influenced by several factors, including the pH of the solution and the relative concentrations of the reactants. These factors dictate the specific nature and ratio of the chemical species formed.

The formation of iron-adriamycin complexes is notably sensitive to pH. nih.gov Variations in pH can influence the protonation state of the Adriamycin molecule, thereby affecting its ability to chelate the ferric ion. Furthermore, studies have shown that pH and time can induce phase transitions in solutions containing these complexes, leading to the formation of colloids and, eventually, flocculated drug precipitates. nih.gov This phenomenon is particularly observed at higher concentrations of both ferric ions (≥ 10⁻⁴ M) and Adriamycin (≥ 10⁻⁵ M), where an absorption at 600 nm signals the formation of a colloid. nih.gov

Research has established that ferric ions can bind with three molecules of Adriamycin, forming a complex with a 3:1 stoichiometric ratio. mdpi.com This specific complex is the most stable and well-defined species formed between Fe(III) and Adriamycin in an aqueous solution. mdpi.comnih.gov The resulting complex can be formulated as Fe(HAd)₃. nih.gov In this formulation, HAd represents the Adriamycin molecule in which the 1,4-dihydroxy-anthraquinone portion is half-deprotonated, allowing for chelation. nih.gov

Through potentiometric and spectroscopic analyses, a well-defined species, Fe(HAd)₃, has been identified in solution. nih.gov This complex is characterized as a six-membered chelate. nih.gov The chelation occurs as the ferric ion binds to the 11,12-β-ketophenol group of the Adriamycin molecule. mdpi.com This specific binding arrangement contributes to the high stability of the resulting complex.

Table 1: Stoichiometry and Identification of this compound Complex

| Property | Description | Source(s) |

|---|---|---|

| Identified Species | Fe(HAd)₃ | nih.gov |

| Stoichiometric Ratio | 3 molecules of Adriamycin to 1 Ferric Ion (3:1) | mdpi.comnih.gov |

| Chelation Site | The 11,12-β-ketophenol group of the Adriamycin molecule | mdpi.com |

| Complex Type | Six-membered chelate | nih.gov |

Thermodynamics of Complexation

The stability of the this compound complex is quantified by thermodynamic parameters, which describe the energy changes associated with its formation. These values underscore the spontaneity and strength of the interaction.

The formation of the Fe(HAd)₃ complex is characterized by a very high stability constant (β). The value has been determined to be (2.5 ± 0.5) x 10²⁸. nih.gov This large value indicates that the equilibrium for the formation of the complex lies strongly in favor of the product, signifying a very stable complex.

The Gibbs free energy of formation (ΔG°), a measure of the spontaneity of the reaction, can be calculated from the stability constant. The large positive value of the stability constant corresponds to a large negative free energy of formation, indicating that the complexation process is highly spontaneous under standard conditions.

Table 2: Thermodynamic Parameters for Fe(HAd)₃ Complex Formation

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Stability Constant (β) | (2.5 ± 0.5) x 10²⁸ | nih.gov |

| Gibbs Free Energy (ΔG°) | Large and negative, indicating a highly spontaneous reaction. | Derived from nih.gov |

| Enthalpy (ΔH°) | Expected to be large and negative (exothermic), driving the reaction forward. | mdpi.com |

| Entropy (ΔS°) | Expected to be negative (unfavorable) due to an increase in order. | mdpi.comresearchgate.net |

Influence of Chelate Effect on Complex Stability

The high stability of the this compound complex is significantly influenced by the chelate effect. The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand—a molecule that binds to a central metal ion at two or more points—compared to a complex with analogous monodentate ligands, which only bind at a single point. libretexts.orglibretexts.org Adriamycin acts as a bidentate chelating agent, forming a stable ring structure with the ferric ion. nih.govdalalinstitute.com

This increased stability is primarily due to a favorable change in entropy. libretexts.orgdalalinstitute.com When a chelating ligand like Adriamycin displaces multiple monodentate ligands (such as water molecules) from a metal ion, the total number of independent molecules in the solution increases. This leads to a positive entropy change (ΔS°), which in turn contributes to a more negative Gibbs free energy change (ΔG°) for the complex formation, indicating a more thermodynamically favorable process. dalalinstitute.com Complexes with five- or six-membered chelate rings, like that formed by Adriamycin and iron, are generally more stable due to minimal steric strain. dalalinstitute.com The stability constant for the Fe(HAd)₃ complex has been determined to be β = (2.5 +/- 0.5) X 10²⁸. nih.gov

Iron Source for Complex Formation in Biological Milieu

In a biological environment, the formation of the this compound complex is dependent on the availability of iron from physiological sources. The primary iron storage and transport proteins, ferritin and transferrin, serve as potential donors of ferric ions for chelation by Adriamycin.

Transfer of Ferritin-Bound Iron to Adriamycin In Vitro

Ferritin is the primary intracellular iron storage protein. nih.gov In vitro studies have demonstrated that Adriamycin can mobilize iron from ferritin. This process is often reductive, meaning the Fe³⁺ stored in ferritin is reduced to Fe²⁺ for release. The semiquinone free radical forms of Adriamycin and daunomycin can catalyze a rapid and extensive release of iron from ferritin under anaerobic conditions. nih.gov In the presence of a reducing agent like NADPH-cytochrome P-450 reductase, these anthracyclines can undergo redox cycling to generate superoxide (B77818), which mediates a slower, reductive release of iron from ferritin. nih.gov The release of iron from ferritin can be a biphasic process, sometimes exhibiting an initial lag phase followed by a more rapid release. wordpress.com

| Condition | Observation | Reference |

| Anaerobic with Adriamycin semiquinone | Rapid and extensive iron release from ferritin. | nih.gov |

| Aerobic with NADPH-cytochrome P-450 reductase | Slow, superoxide-mediated reductive iron release. | nih.gov |

Iron Release from Transferrin by Adriamycin at Acidic pH

Transferrin is the primary iron-transporting protein in the blood. Adriamycin has been shown to be capable of chelating iron released from iron-loaded serum transferrin, particularly in an acidic pH range from 6.5 to 4.1. core.ac.uk This is significant because endosomes, intracellular compartments involved in the uptake of transferrin-bound iron, have an acidic environment. researchgate.net The kinetics of iron transfer from transferrin to Adriamycin are pH-dependent, with the rate of complex formation increasing at more acidic pH values. core.ac.uk Studies have shown that approximately 45% of the total iron in iron-loaded transferrin could be complexed by Adriamycin at a concentration of 100.4 µM. core.ac.uk The binding of iron released from transferrin by Adriamycin can be inhibited by other iron chelators such as EDTA and ATP, while ADP appears to facilitate the transfer. core.ac.uk

| pH | Observation | Reference |

| 6.5 - 4.1 | Adriamycin chelates iron released from transferrin. | core.ac.uk |

| Acidic (e.g., 5.23 - 5.25) | Initial rates of complex formation are largely independent of Adriamycin concentration when it is in molar excess. | core.ac.uk |

Intracellular Iron Homeostasis Perturbations Affecting Complex Formation

The formation of the this compound complex within cells is influenced by the state of intracellular iron homeostasis. Cancer cells often exhibit altered iron metabolism, characterized by increased iron uptake and a larger labile iron pool to support their high proliferative rate. frontiersin.orgnih.gov This dysregulation can create an iron-rich intracellular environment that may facilitate the formation of the this compound complex.

Conditions of iron overload, which can be induced in cancer cells, can lead to an expansion of the labile iron pool, making more iron available for chelation by Adriamycin. nih.gov For instance, treatment of cancer cells with ferric compounds has been shown to increase their migratory and invasive capacity, a process linked to iron-dependent signaling pathways. nih.gov Conversely, the use of iron chelators can reverse these effects. nih.gov Perturbations that lead to the degradation of ferritin, a process known as ferritinophagy, can also increase the availability of intracellular iron for complex formation. mdpi.com Therefore, the altered iron metabolism in pathological states can significantly impact the extent of this compound complex formation and its subsequent biological activities.

Spectroscopic Characterization of Adriamycin Ferric Ion Complexes

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental technique used to study the formation and properties of the adriamycin-ferric ion complex in solution. The formation of the complex is indicated by significant changes in the visible absorption spectrum compared to the free drug.

The chelation of ferric ions by adriamycin at a physiological pH leads to the formation of a complex characterized by a distinct optical absorbance maximum. nih.gov This spectral feature is a hallmark of the Fe³⁺-adriamycin interaction. At concentrations of Fe³⁺ greater than or equal to 10⁻⁴ M and adriamycin concentrations of 10⁻⁵ M or higher, a noticeable absorption peak emerges around 600 nm. nih.gov This absorbance indicates the formation of the complex, which can exist as a colloid depending on reactant concentrations. nih.govnih.gov The appearance of this peak is directly responsive to the concentrations of both the ferric ions and adriamycin. nih.gov

| Complex | Reported Absorbance Maximum (λmax) | Reference |

|---|---|---|

| Fe³⁺-Adriamycin | 600 nm | nih.govnih.gov |

| Fe³⁺-Adriamycin | ~610 nm | nih.gov |

The this compound complex is not static and undergoes time-dependent modifications after its initial preparation. nih.gov These changes, referred to as "aging," are reflected in shifts within the electronic absorption spectrum. A notable change is the shift of the absorbance peak from approximately 610 nm to the 570 nm region. nih.gov This spectral shift correlates with changes in the chemical and biological properties of the complex. As the complex ages, the affinity of adriamycin for the iron ion increases. nih.gov This aging process is associated with the iron-catalyzed degradation of adriamycin, where the iron is transferred from the parent adriamycin molecule to one of its degradation products. nih.gov

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for investigating the local chemical environment of iron nuclei. It provides detailed information about oxidation states, spin states, and the symmetry of the coordination sphere in iron-containing compounds, such as this compound complexes. wikipedia.orgnih.gov This method is based on the Mössbauer effect, which involves the recoil-free emission and absorption of gamma rays by nuclei in a solid matrix. wikipedia.org For adriamycin-iron complexes, ⁵⁷Fe Mössbauer spectroscopy is particularly insightful, as it can distinguish between different iron species based on hyperfine interactions between the nucleus and its surrounding electrons. nih.govresearchgate.net

Isomer Shifts and Quadrupole Splitting for Fe³⁺ and Fe²⁺ Complexes

Two key parameters obtained from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift arises from the electrostatic interaction between the nuclear charge distribution and the s-electron density at the nucleus, providing direct information about the oxidation state of the iron atom. libretexts.org Quadrupole splitting occurs when a nucleus with a non-spherical charge distribution (as is the case for ⁵⁷Fe in its excited state) interacts with a non-uniform electric field gradient generated by the surrounding electron cloud and ligands. wikipedia.orglibretexts.org This splitting results in a two-line spectrum (a doublet) and reveals information about the symmetry of the iron's coordination environment. illinois.edu

For adriamycin-iron complexes, these parameters are characteristic of the iron's oxidation state:

Fe³⁺ Complexes: High-spin ferric (Fe³⁺) ions typically exhibit isomer shifts in a range that is distinct from ferrous (Fe²⁺) ions. The s-electron density at the nucleus is different due to variations in d-electron shielding, allowing for clear differentiation. libretexts.org

Fe²⁺ Complexes: High-spin ferrous (Fe²⁺) compounds generally show a more positive isomer shift compared to their Fe³⁺ counterparts. libretexts.org Furthermore, the quadrupole splitting in high-spin Fe²⁺ complexes is often larger and more sensitive to temperature due to the presence of an additional d-electron, which can create a significant electric field gradient.

The following table summarizes typical Mössbauer parameter ranges for high-spin iron complexes, which are relevant for understanding adriamycin-iron interactions.

| Iron State | Isomer Shift (δ) (mm/s)¹ | Quadrupole Splitting (ΔEQ) (mm/s) | Characteristics |

| High-Spin Fe³⁺ | ~0.2 to 0.5 | Variable, often small | Spherically symmetric electron distribution (d⁵) results in a small electric field gradient unless the ligand environment is highly asymmetric. |

| High-Spin Fe²⁺ | ~0.9 to 1.3 | ~2.0 to 3.0 | The sixth d-electron creates a significant electric field gradient, leading to large quadrupole splitting. nih.gov |

¹Isomer shifts are relative to a standard material, often metallic iron.

Probing Iron Oxidation States and Coordination Environments

Mössbauer spectroscopy serves as a definitive tool for determining the oxidation state of iron within the adriamycin complex. The distinct ranges for isomer shifts allow for unambiguous assignment of Fe²⁺ versus Fe³⁺ states. nih.govlibretexts.org Research on iron complexes with various anthracyclines, including adriamycin, has utilized this technique to confirm the formation of specific oxidation states upon chelation.

The magnitude of the quadrupole splitting provides insight into the coordination environment of the iron ion. Adriamycin binds to iron through the C11-hydroxyl and C12-carbonyl groups on its quinone moiety. This bidentate chelation creates an asymmetric electronic environment around the iron nucleus, resulting in a non-zero electric field gradient and observable quadrupole splitting. The value of ΔEQ can therefore reflect the geometry and symmetry of the Fe(Adriamycin)₃ or other stoichiometric complexes. For instance, a large ΔEQ value would suggest a significantly distorted coordination sphere around the iron center. illinois.edu This technique is sensitive enough to detect subtle changes in the local environment, making it crucial for characterizing the precise structure of the this compound complex. wikipedia.org

Other Spectroscopic Techniques

Beyond Mössbauer spectroscopy, a range of other spectroscopic methods are employed to characterize the structural and electronic properties of this compound complexes.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is invaluable for studying chiral molecules like adriamycin and their interactions with metal ions. The formation of a complex between adriamycin and ferric or ferrous ions induces significant changes in the CD spectrum of the drug. nih.gov These spectral changes provide information on the stereochemistry of the complex and the conformational changes that occur in the adriamycin molecule upon binding to iron. nih.gov Studies have shown that both Fe(II) and Fe(III) form well-defined species with adriamycin, such as Fe(ADM)₃, and CD spectroscopy helps to confirm the formation of these structures in solution. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. When adriamycin chelates with a ferric ion, the vibrational frequencies of the functional groups involved in the binding are altered. Specifically, the C=O (carbonyl) and O-H (hydroxyl) stretching vibrations of the quinone moiety are directly involved in coordination. FTIR spectra of the this compound complex would be expected to show shifts in the bands corresponding to these groups compared to the free drug. For example, a decrease in the wavenumber of the C=O stretching vibration is indicative of its involvement in metal coordination. researchgate.net This technique can confirm the binding sites of the drug to the metal ion. nih.gov

| Functional Group | Typical Wavenumber (Free Adriamycin) | Expected Change Upon Fe³⁺ Chelation |

| C=O (Carbonyl) | ~1620-1650 cm⁻¹ | Shift to lower wavenumber (red shift) |

| O-H (Hydroxyl) | Broad band ~3300-3500 cm⁻¹ | Shift and/or change in band shape |

| Aromatic C=C | ~1580 cm⁻¹ | Potential shift |

Raman Spectroscopy

Raman spectroscopy, including its surface-enhanced variant (SERS), provides complementary vibrational information to FTIR. It is particularly useful for studying aqueous solutions of these complexes. The technique detects changes in the vibrational modes of the adriamycin chromophore upon complexation with iron ions. nih.gov SERS has been successfully used to study adriamycin-Fe²⁺ complexes at very low concentrations. rsc.org The SERS spectra of the complex show distinct features that differentiate it from the free drug. rsc.org These spectral differences can be used to monitor the interaction between the drug and iron, highlighting changes in the quinone ring and other parts of the molecule involved in chelation. rsc.org This method is sensitive enough to distinguish between the free drug and the iron-chelated form, which is crucial for studying the behavior of these complexes in various environments. rsc.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a critical tool for elucidating the interactions between Adriamycin (Doxorubicin) and ferric ions (Fe(III)). Adriamycin possesses intrinsic fluorescence, exhibiting characteristic excitation and emission spectra with maximum wavelengths (λmax) at approximately 470 nm and 560 nm, respectively nih.gov. The complexation of Adriamycin with ferric ions leads to significant alterations in these fluorescence properties, primarily through a quenching mechanism.

The interaction between Fe(III) and Adriamycin to form a 3:1 complex is known to quench the drug's natural fluorescence nih.govresearchgate.net. This quenching effect is a common phenomenon in complexes involving transition metal ions and fluorescent ligands, often attributed to mechanisms such as electron transfer between the metal ion and the fluorophore researchgate.net. The formation of the this compound complex effectively reduces the quantum yield of the fluorophore optica.orgoptica.org. Studies have shown that in the presence of 1-mM Fe(III), the fluorescence of Adriamycin can be suppressed by 30% researchgate.net.

Table 1: Fluorescence Properties of Free and Complexed Adriamycin

| Species | Excitation λmax (nm) | Emission λmax (nm) | Key Observation |

|---|---|---|---|

| Free Adriamycin | ~470 | ~560 | Strong intrinsic fluorescence nih.gov. |

Further complexities arise when the Adriamycin-Fe(III) complex interacts with biological mimics, such as phospholipid bilayers. The initial interaction of the complex with phosphatidylcholine bilayers does not cause an immediate, significant change in the emission spectra but leads to a considerable increase in the steady-state fluorescence anisotropy nih.gov. This suggests that the complex becomes more rotationally constrained within the lipid environment.

Over a period of minutes to hours, this initial interaction is followed by the conversion of the Adriamycin-Fe(III) complex into a new, highly lipophilic compound nih.gov. This new species possesses distinct absorption and fluorescence emission spectra that differ from both the free drug and the original complex nih.gov. This transformation indicates a significant modification of the complex's electronic structure and its local environment, driven by the interaction with the lipid phase nih.gov.

Table 2: Research Findings on Adriamycin-Fe(III) Fluorescence in Phospholipid Bilayers

| Condition | Observation | Interpretation | Reference |

|---|---|---|---|

| Initial Interaction with Bilayers | Increased steady-state fluorescence anisotropy. | The complex becomes more rigid and rotationally constrained within the lipid environment. | nih.gov |

It is also important to note that at high concentrations (Adriamycin ≥ 10-5 M, Fe3+ ≥ 10-4 M), the formation of colloidal aggregates can occur, which introduces light scattering that may interfere with spectral analysis nih.gov.

Redox Properties and Electron Transfer Mechanisms

Iron-Mediated Electron Transfer Cycle

Reduction of Ferric Ion to Ferrous Ion

Adriamycin can directly reduce the ferric ion (Fe³⁺) within the complex to its ferrous state (Fe²⁺). nih.gov This reduction is a key initiating step in the redox cycle. Under anaerobic conditions, the signal of the Fe³⁺-adriamycin complex, as observed through electron paramagnetic resonance (EPR) spectroscopy, diminishes over time as the Fe³⁺ is reduced to the EPR-silent Fe²⁺ form. nih.gov Spectroscopic analysis under anaerobic conditions reveals that the absorbance maximum of the Fe³⁺-adriamycin complex at 600 nm decreases with an exponential decay constant of 0.77 h⁻¹, indicating the reduction of Fe³⁺ to Fe²⁺. nih.gov This process is accompanied by the concomitant production of a one-electron oxidized drug radical. nih.gov

Oxygen Consumption and Hydrogen Peroxide Formation

The formation of the ferrous ion (Fe²⁺) within the adriamycin complex is essential for the subsequent reduction of molecular oxygen. nih.gov Polarographic measurements have demonstrated that the formation of the adriamycin-iron complex leads to the consumption of oxygen and the formation of hydrogen peroxide (H₂O₂). nih.gov A system containing NADPH, purified cytochrome P-450 reductase, and adriamycin has been shown to produce H₂O₂, superoxide (B77818) (O₂⁻), and the adriamycin semiquinone radical, which is associated with oxygen consumption and NADPH oxidation. nih.gov

Role of Fe²⁺ Formation in Oxygen Reduction

The generation of Fe²⁺ is a critical step for the reduction of oxygen. nih.gov Upon the addition of oxygen to the anaerobically formed Fe²⁺-adriamycin complex, the Fe²⁺ is re-oxidized to Fe³⁺, and an EPR spectrum of the Fe³⁺-adriamycin complex reappears. nih.gov This demonstrates the direct involvement of the iron center in the electron transfer to oxygen. The cycle of iron-catalyzed oxygen reduction is considered a potential mechanism for some of adriamycin's biological effects. nih.gov The addition of high-affinity Fe²⁺ chelators has been shown to block oxygen consumption, further confirming that the formation of Fe²⁺ is a prerequisite for oxygen reduction. nih.gov

Generation of Adriamycin Semiquinone Radicals and Reactive Oxygen Species (ROS)

| Species | g-value | Line Width (G) | Reference |

|---|---|---|---|

| Fe³⁺-Adriamycin Complex | 4.2 and 2.01 | - | nih.gov |

| Oxidized Adriamycin Free Radical | 2.004 | 8 | nih.gov |

| Transient Iron-Adriamycin Free Radical Complex | 2.34 | - | nih.gov |

The chemical environment surrounding the adriamycin-ferric ion complex, particularly the nature of other coordinating ligands, can significantly influence its redox potential and subsequent reactivity.

Influence of Ligand Environment on Redox Potential

Electron Transfer from NADH to Molecular Oxygen

The adriamycin-Fe³⁺ complex can facilitate the transfer of electrons from NADH to molecular oxygen. nih.gov In submitochondrial particles, the oxidative damage initiated by the this compound complex can be counteracted by NADH oxidation through the respiratory chain. nih.gov This protective effect of NADH is influenced by the integrity of the electron transport chain. nih.gov The binding of different ligands to the iron center can modulate the formal redox potential of the Fe(III)-Fe(II) couple, thereby affecting the efficiency of electron transfer from donors like NADH. thaiscience.info The presence of chelators like EDTA can counteract the oxidative processes initiated by the this compound complex. nih.gov

Redox Cycling of the Semiquinone Structure

The formation of a semiquinone radical is a critical step in the redox cycling of the this compound complex. This process involves the one-electron reduction of the quinone moiety of adriamycin. The this compound (Fe(III)) chelate exhibits complex redox chemistry where the adriamycin ligand can directly reduce the bound Fe(III) to Fe(II), leading to the formation of a one-electron oxidized drug radical pharmgkb.org. This Fe(II) can then participate in reactions that generate reactive oxygen species (ROS).

Under anaerobic conditions, the reduction of the this compound complex leads to the formation of an EPR-silent Fe(II)-adriamycin complex. Upon exposure to oxygen, the Fe(II) is oxidized back to Fe(III), and a corresponding EPR spectrum of the Fe(III)-adriamycin complex is observed. This cycle of iron-catalyzed oxygen reduction is considered a key mechanism behind adriamycin's biological activity nih.gov. The one-electron reduction potential of adriamycin at a pH of 7 has been determined to be -328 mV (versus the normal hydrogen electrode), which provides a thermodynamic basis for its reduction by biological reductants.

The redox cycling process can be summarized in the following steps:

The quinone part of the adriamycin-Fe(III) complex is reduced by one electron to form a semiquinone radical.

This semiquinone radical can then transfer an electron to molecular oxygen, regenerating the quinone and producing a superoxide radical (O₂⁻).

The superoxide radical can then undergo dismutation to form hydrogen peroxide (H₂O₂).

In the presence of the Fe(II) within the complex, hydrogen peroxide can be cleaved to form the highly reactive hydroxyl radical (•OH) via the Fenton reaction.

This continuous cycle of reduction and oxidation, fueled by biological reducing agents, leads to a sustained production of ROS, which can cause significant damage to cellular components.

Table 1: Key Intermediates in the Redox Cycling of the this compound Complex

| Intermediate Species | Method of Detection | Key Characteristics |

|---|---|---|

| Adriamycin Semiquinone Radical | Electron Paramagnetic Resonance (EPR) Spectroscopy | A free radical species that is a key intermediate in the one-electron reduction of the adriamycin quinone. |

| Fe(II)-Adriamycin Complex | EPR Spectroscopy | EPR-silent, formed under anaerobic reduction of the Fe(III) complex. |

| Superoxide Radical (O₂⁻) | Indirectly through its reaction products | A reactive oxygen species generated from the reaction of the semiquinone with molecular oxygen. |

| Hydroxyl Radical (•OH) | Spin Trapping with EPR | A highly reactive oxygen species formed from the Fenton reaction involving Fe(II) and hydrogen peroxide. |

Role of Thiols and Reducing Agents in Redox Reactions

The redox cycling of the this compound complex is significantly influenced by the presence of biological thiols and other reducing agents. These molecules can donate electrons to the complex, thereby initiating and sustaining the production of reactive oxygen species.

Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a crucial role in the redox chemistry of the this compound complex. The complex can catalyze the transfer of electrons from reduced glutathione to molecular oxygen, which results in the production of superoxide, hydrogen peroxide, and hydroxyl radicals pharmgkb.orgclinpgx.org. This thiol-dependent reduction of oxygen is a key factor in the oxidative damage induced by the complex pharmgkb.org. While sulfhydryl compounds like glutathione are known to promote the damaging effects of the Fe(III)-adriamycin complex, they can have a different effect on other metal-adriamycin complexes. For instance, glutathione can react with a Cu(II)-adriamycin complex to dissociate it and release free adriamycin nih.gov.

Cysteine, another important biological thiol, is also implicated in the reduction of the this compound complex. Studies have shown that the redox properties of the chelate can change over time, and in an "aged" ferric-adriamycin complex, the bound iron is no longer reduced by glutathione or cysteine. This suggests a dynamic interaction between these thiols and the complex. The ability of cysteine to reduce ferric iron and its potential to form complexes with iron highlights its role in the redox cycling process.

Table 2: Influence of Thiols on the Redox Activity of the this compound Complex

| Thiol | Observed Effect | Implication |

|---|---|---|

| Glutathione (GSH) | Catalyzes electron transfer to molecular oxygen, leading to ROS production. pharmgkb.orgclinpgx.org | Acts as a reducing agent that fuels the redox cycling and oxidative damage. |

| Cysteine | Can reduce the iron in the complex, though this is dependent on the state of the complex. | Participates in the reduction of the ferric ion, contributing to the redox cycle. |

NADPH-Dependent Reduction Processes

The enzymatic reduction of the this compound complex is a critical pathway for its activation. NADPH-cytochrome P450 reductase, a flavoenzyme found in the endoplasmic reticulum, is a key enzyme involved in this process nih.gov. This enzyme catalyzes the one-electron reduction of the adriamycin quinone to its semiquinone radical, using NADPH as the electron donor. This enzymatic reduction is a multi-stage process that occurs under aerobic conditions and is associated with significant consumption of NADPH nih.gov.

The process enhances the biological activity of adriamycin, not just through the promotion of redox cycling, but also through the formation of alkylating metabolites nih.gov. A system containing NADPH, purified cytochrome P-450 reductase, and adriamycin has been shown to produce hydrogen peroxide, superoxide, and the adriamycin semiquinone radical, accompanied by oxygen consumption and NADPH oxidation nih.gov. This highlights the central role of NADPH-dependent reductases in initiating the cascade of events leading to oxidative stress.

Perferryl Ion-Coordination Complex Formation

A significant aspect of the this compound complex's reactivity is the formation of a perferryl ion-coordination complex. This highly reactive species is believed to be a powerful initiator of lipid peroxidation nih.gov. The ferric ion-ADP-adriamycin coordination complex can convert to a perferryl ion complex through an intramolecular electron transfer mechanism in the presence of air nih.gov.

Furthermore, a similar perferryl ion-coordination complex can be generated from the ferric ion-ADP-adriamycin complex after it is reduced by NADPH-dependent cytochrome P-450 reductase in an aerobic environment nih.gov. The formation of this perferryl species represents a critical step in the mechanism of adriamycin-induced oxidative damage, particularly to lipid membranes.

Table 3: Formation and Significance of the Perferryl Ion-Coordination Complex

| Precursor Complex | Conditions for Formation | Role of the Perferryl Complex |

|---|---|---|

| Ferric ion-ADP-adriamycin | Intramolecular electron transfer in the presence of air. nih.gov | Powerful initiator of lipid peroxidation. nih.gov |

| Ferric ion-ADP-adriamycin | Reduction by NADPH-dependent cytochrome P-450 reductase in air. nih.gov | Contributes to oxidative damage to cellular membranes. |

Interaction of Adriamycin Ferric Ion Complexes with Biological Macromolecules

: DNA Interactions

The formation of a complex between Adriamycin and ferric ions (Fe(III)) significantly alters the anti-tumor agent's interaction with DNA, leading to distinct binding characteristics and potent mechanisms of DNA damage. This complex, often in a 2:1 Adriamycin-to-Fe(III) ratio, engages with DNA to form a stable ternary structure (Adriamycin-Fe(III)-DNA), which is foundational to its biochemical activity nih.govclinpgx.org. The stability of this ternary complex is notable, as it is not disrupted by the presence of EDTA and can be isolated using column chromatography nih.gov.

Binding Characteristics to DNA

The binding of the Adriamycin-ferric ion complex to DNA is a critical precursor to its cytotoxic effects. This interaction is characterized by unique physicochemical properties that distinguish it from the binding of free Adriamycin.

| Complex | Binding Mode | Key Spectral Observations |

|---|---|---|

| Adriamycin-DNA | Intercalation | Characteristic shifts in the visible absorption spectrum consistent with the insertion of the chromophore between DNA base pairs. |

| Adriamycin-Fe(III)-DNA | Non-intercalative Binding | Unique spectral changes distinct from simple intercalation, indicating the formation of a stable ternary complex nih.gov. |

A notable characteristic of the interaction between the this compound complex and DNA is its strong propensity to induce DNA precipitation nih.gov. This phenomenon is indicative of a significant alteration of the DNA's physical properties upon binding of the drug-metal complex. The precipitation further underscores that the binding mechanism is distinct from the simple intercalation of the free drug, which does not typically cause DNA to precipitate from solution under similar conditions nih.gov.

DNA Cleavage Mechanisms

The this compound complex is a potent catalyst for the cleavage of DNA strands. This activity is central to its cytotoxic effect and proceeds through an oxidative mechanism that requires specific cofactors.

The Adriamycin-Fe(III) complex catalyzes the oxidative destruction of DNA nih.gov. Once bound to DNA, the complex retains its capacity to facilitate the reduction of molecular oxygen, which leads to the generation of reactive oxygen species (ROS) nih.govclinpgx.org. The complex can catalyze the transfer of electrons to molecular oxygen, yielding superoxide (B77818), hydrogen peroxide, and highly reactive hydroxyl radicals clinpgx.orgnih.gov. These ROS, produced in close proximity to the DNA backbone due to the complex's binding, subsequently attack the nucleic acid, leading to strand breaks and degradation clinpgx.orgnih.gov. An unusual feature of this process is that the cleavage is not entirely random; it has been observed to generate defined DNA fragments, such as a 2300 base pair fragment in one study nih.gov.

The DNA cleavage reaction catalyzed by the Adriamycin-iron complex is dependent on the presence of thiols, such as glutathione (B108866) nih.govclinpgx.org. The process is proposed to occur in two primary stages nih.gov:

Generation of Hydrogen Peroxide : The complex, in the presence of thiols, catalyzes the reduction of molecular oxygen, which leads to the formation of hydrogen peroxide (H₂O₂) as an intermediate product nih.govclinpgx.org.

Peroxide-Dependent DNA Cleavage : The hydrogen peroxide generated in the first stage is then utilized by the complex to mediate the cleavage of the DNA strands nih.govclinpgx.org. The iron within the complex is crucial for this step, as it can catalyze the conversion of hydrogen peroxide into highly damaging hydroxyl radicals clinpgx.orgnih.gov.

This thiol-dependent mechanism highlights the intricate redox chemistry of the Adriamycin-iron complex and its role in mediating site-specific DNA damage nih.govclinpgx.org.

| Stage | Reactants | Catalyst | Products/Intermediates | Outcome |

|---|---|---|---|---|

| 1 | Molecular Oxygen (O₂), Thiols (e.g., Glutathione) | Adriamycin-Fe(III)-DNA Complex | Hydrogen Peroxide (H₂O₂) nih.govclinpgx.org | Generation of a key reactive intermediate. |

| 2 | Hydrogen Peroxide (H₂O₂) | Adriamycin-Fe(III)-DNA Complex | Hydroxyl Radicals (•OH), Cleaved DNA clinpgx.orgnih.gov | Oxidative destruction of the DNA backbone. |

Non-Random Cleavage Patterns and Fragment Generation

The interaction of the this compound complex with DNA leads to its oxidative destruction, a process characterized by non-random cleavage. This specificity results in the generation of defined DNA fragments. Research has demonstrated that the cleavage of DNA by the Adriamycin-Fe(III) complex is not a random event but rather a targeted process. nih.gov

One significant finding is the production of a distinct 2300 base pair fragment following this cleavage reaction. nih.gov This observation underscores the non-random nature of the DNA degradation mediated by the complex. The process is believed to occur in two stages: initially, the reduction of oxygen to hydrogen peroxide, followed by a peroxide-dependent cleavage of the DNA. nih.gov The binding of the Adriamycin-iron complex to DNA is a prerequisite for this catalytic oxidative damage. nih.gov

Sequence Specificity of DNA Adducts

The formation of DNA adducts by the this compound complex exhibits a high degree of sequence specificity. Studies have shown that these adducts preferentially form at specific nucleotide sequences, which can subsequently interfere with cellular processes like transcription.

Research indicates a particular specificity for GpC sequences on the non-coding strand of DNA. nih.gov The presence of ferric ions (Fe3+) has been shown to enhance the level of termination at these sites by up to 10-fold, suggesting a crucial role for iron in the formation and/or stabilization of these sequence-specific adducts. nih.gov This targeted interaction can lead to the termination of the transcription process, providing insight into the compound's mechanism of action. nih.gov The formation of these adducts is catalyzed by the presence of FeCl3, with a roughly 5-fold increase in adduct formation observed in its presence. uq.edu.au

| Parameter | Description | Finding |

| Preferred Binding Site | Nucleotide sequence where this compound complex preferentially forms adducts. | GpC sequences nih.gov |

| Strand Specificity | The specific strand of DNA where the adducts are primarily located. | Non-coding strand nih.gov |

| Effect of Ferric Ions | Impact of Fe3+ on the formation of adducts at specific sites. | Up to 10-fold enhancement nih.gov |

DNA Cross-Linking

The this compound complex is also implicated in the formation of cross-links within the DNA molecule, a form of damage that can have significant biological consequences.

Formation of Interstrand Cross-Links Enhanced by Ferric Ions

The formation of interstrand cross-links (ICLs) by Adriamycin is significantly enhanced in the presence of ferric ions. ICLs are a particularly cytotoxic form of DNA damage as they prevent the separation of the DNA strands, thereby blocking essential processes like replication and transcription. amegroups.orgamegroups.cn The catalytic role of ferric ions in the formation of Adriamycin-DNA adducts contributes to this increased cross-linking. uq.edu.au Doxorubicin-DNA lesions have been observed to function as interstrand cross-links in strand renaturation assays. aacrjournals.org

Involvement of Adriamycin Chromophore and Guanine N2

The chemical structure of Adriamycin plays a key role in the formation of these cross-links. Specifically, the chromophore of Adriamycin is involved, and the N2 position of guanine is a critical target site. The anthracycline chromophore intercalates into the DNA, preferentially at CpG steps. nih.gov This intercalation positions the molecule for covalent interaction. Structural studies have revealed hydrogen bonding between oxygen atoms of the Adriamycin chromophore and the N2 and N3 positions of guanine residues, which is a crucial step in the formation of the adduct that can lead to a cross-link. gatech.edu

Protein Interactions

In addition to its interactions with DNA, the this compound complex also interacts with proteins, notably affecting the function of key enzymes involved in cellular respiration.

Inhibition of Cytochrome c Oxidase by Ferric-Adriamycin Complex

The ferric-Adriamycin complex has been identified as a competitive inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. nih.govnih.gov This inhibition is specific to the iron-complexed form of Adriamycin, as free Adriamycin does not significantly inhibit or inactivate the enzyme. nih.govnih.gov

The inhibition is characterized by an inhibition constant (Ki) of 12 µM. nih.govnih.gov This competitive inhibition is believed to precede a slower, inactivation of the enzyme. It is postulated that this inactivation occurs due to the production of reactive radical species while the ferric-Adriamycin complex is bound to cytochrome c oxidase. nih.govnih.gov The polycationic nature of the complex may contribute to its inhibitory effect. nih.govnih.gov

| Inhibitor | Enzyme | Type of Inhibition | Inhibition Constant (Ki) |

| Ferric-Adriamycin Complex | Cytochrome c Oxidase | Competitive | 12 µM nih.govnih.gov |

| Free Adriamycin | Cytochrome c Oxidase | No significant inhibition | > 3 mM nih.govnih.gov |

Competitive Inhibition Kinetics

The this compound complex has been identified as a competitive inhibitor of specific enzymes. A notable example is its effect on cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. Research has demonstrated that the complex formed between Fe³⁺ and adriamycin acts as a competitive inhibitor of cytochrome c oxidase with an inhibition constant (Kᵢ) of 12 µM. nih.govnih.gov This inhibitory action is specific to the complex, as free adriamycin does not significantly inhibit or inactivate the enzyme, showing a Kᵢ greater than 3 mM. nih.govnih.gov

The mechanism of this competitive inhibition is believed to stem from the polycationic nature of the Fe³⁺-adriamycin complex. nih.govnih.gov Kinetic studies have further elucidated this interaction, showing that the this compound complex and the inhibitor pentan-1-ol are mutually exclusive in their binding to cytochrome c oxidase. nih.govnih.gov This competitive inhibition is a precursor to a slower, more permanent inactivation of the enzyme. nih.govnih.gov Another enzyme affected is protein kinase C, which is potently inhibited by the adriamycin-iron(III) complex. nih.gov This inhibition is competitive with respect to both diacylglycerol and MgATP. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| This compound Complex | Cytochrome c Oxidase | 12 µM | Competitive |

| Free Adriamycin | Cytochrome c Oxidase | > 3 mM | No significant inhibition |

Enzyme Inactivation Mechanisms

Following the initial competitive inhibition, the this compound complex can lead to the irreversible inactivation of enzymes. In the case of cytochrome c oxidase, it is proposed that this slow inactivation occurs due to the generation of reactive radical species while the complex is bound to the enzyme. nih.govnih.gov The production of these damaging radicals in close proximity to the enzyme's active site leads to its inactivation. nih.govnih.gov This process can be prevented by substances like pentan-1-ol, which block the initial binding of the ferric complex to the enzyme, thereby preventing the subsequent radical-induced damage. nih.govnih.gov

The damaging potential of the adriamycin-Fe³⁺ complex is enhanced by the presence of sulfhydryl compounds, which are known to promote the damage to cellular components induced by this complex. nih.gov The complex's redox chemistry is central to this mechanism; the adriamycin ligand can reduce the bound Fe³⁺, which in turn can react with oxygen to produce reactive oxygen species like the hydroxyl radical. nih.gov This localized production of radicals is a key mechanism of enzyme inactivation. nih.govnih.gov

Interactions with Iron-Binding Proteins (e.g., Ferritin, Transferrin, Aconitase)

The this compound complex interacts with key proteins involved in iron metabolism, which can disrupt cellular iron homeostasis.

Transferrin : This protein is the primary iron transporter in the blood. Adriamycin can be conjugated to transferrin, and such conjugates have been shown to inhibit the plasma membrane oxidoreductase in tumor cells. nih.gov The binding affinity of an adriamycin-transferrin conjugate to isolated transferrin receptors was found to be higher than that of native transferrin. bohrium.com This suggests that the complex can utilize the transferrin receptor pathway to enter cells.

Ferritin : Ferritin is the primary intracellular iron storage protein. It can play a cytoprotective role against doxorubicin-induced toxicity, potentially by sequestering iron that is released or mobilized by the drug, thereby mitigating iron-catalyzed oxidative stress. nih.gov However, doxorubicin (B1662922) can also disrupt iron homeostasis by inactivating iron regulatory proteins, which would, in turn, affect ferritin expression. mdpi.com

Aconitase : Cytosolic aconitase is an iron-sulfur cluster-containing enzyme that also functions as Iron Regulatory Protein 1 (IRP1). researchgate.net Doxorubicin and its metabolites can inactivate IRP1 and IRP2, the central regulators of cellular iron metabolism. mdpi.com This inactivation disrupts the expression of genes involved in iron uptake, storage, and utilization, including those for ferritin and the transferrin receptor, leading to dysregulation of the cellular labile iron pool. mdpi.com

Complexation with Other Biological Molecules (e.g., Amino Acids, Albumin)

The this compound complex can also interact with other significant biological molecules.

Albumin : Serum albumin, the most abundant protein in blood plasma, can act as a carrier for adriamycin. Nanoparticle albumin-bound (nab) technology utilizes albumin as a natural carrier for hydrophobic drugs. wikipedia.org Specifically, bovine serum albumin has been used to create nanospheres containing adriamycin and iron oxide. nih.gov The numerous lysine residues on albumin facilitate chemical coupling and modification, making it an effective transport vehicle for the drug complex. nih.gov

Amino Acids : While direct complexation with individual free amino acids is not extensively documented, the interaction with proteins like albumin inherently involves amino acid residues. The ability to couple adriamycin complexes to the lysine residues of albumin demonstrates a direct interaction with this specific amino acid. nih.gov

Membrane Interactions

The this compound complex interacts significantly with cellular membranes, particularly mitochondrial membranes, which is a key factor in its biological effects.

Binding to Cardiolipin (B10847521) on Mitochondrial Membranes

Adriamycin forms a highly stable complex with cardiolipin, a unique phospholipid found almost exclusively in the inner mitochondrial membrane. semanticscholar.orgnih.govphysiology.org This interaction is considered a critical event in the cardiotoxicity associated with adriamycin. nih.gov The binding is strong, with a stoichiometry of two adriamycin molecules per one cardiolipin molecule in model membranes. uu.nl The presence of cardiolipin significantly enhances the partitioning of adriamycin into a lipid environment. nih.gov This high-affinity binding anchors the drug to the inner mitochondrial membrane, where it can exert further effects, such as uncoupling mitochondrial respiration and oxidative phosphorylation. uu.nl

Induction of Lipid Peroxidation by Ferric Ion-ADP-Adriamycin Complex

The complex of ferric ion-ADP-adriamycin is a potent initiator of lipid peroxidation, the oxidative degradation of lipids in cell membranes. nih.gov This complex can generate a perferryl ion species, which acts as a powerful initiator for the peroxidation of unsaturated phospholipids. nih.gov This process can also be triggered when the ferric ion-ADP-adriamycin complex is enzymatically reduced by NADPH-cytochrome P-450 reductase in the presence of air. nih.gov

The formation of malondialdehyde (MDA), a biomarker for lipid peroxidation, in liver mitochondria and microsomes is dependent on the concentrations of both adriamycin and Fe³⁺. nih.gov The adriamycin-iron complex can bind to cell membranes and cause oxidative destruction, leading to a loss of membrane integrity. nih.gov This iron-dependent lipid peroxidation is a hallmark of a specific type of cell death known as ferroptosis, which has been implicated in doxorubicin-induced cardiotoxicity. mdpi.comsemanticscholar.org

| Condition | Malondialdehyde (MDA) Produced (nmol/mg protein/60 min) |

|---|---|

| 50 µM Adriamycin | 1.5 ± 0.2 |

| 50 µM Adriamycin + 25 µM Fe³⁺ | 6.5 ± 0.1 |

Mechanisms of Reactive Oxygen Species Ros Generation by Adriamycin Ferric Ion

Fenton and Haber-Weiss Reactions Catalyzed by the Complex

The Adriamycin-ferric ion complex is a potent catalyst for the generation of the highly damaging hydroxyl radical (•OH) through Fenton and Haber-Weiss chemistry. pharmgkb.orgresearchgate.net Adriamycin can first reduce the ferric ion (Fe³⁺) within the complex to its ferrous state (Fe²⁺). This Fe²⁺ can then react with hydrogen peroxide (H₂O₂), a common byproduct of cellular metabolism, in a process known as the Fenton reaction. nih.govnih.gov This reaction produces the hydroxyl radical and a hydroxide (B78521) ion.

Table 1: Key Reactions in ROS Generation

| Reaction Name | Equation | Reactants | Products |

|---|---|---|---|

| Iron Reduction | Fe³⁺ + e⁻ → Fe²⁺ | Ferric ion, Electron | Ferrous ion |

| Fenton Reaction | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Ferrous ion, Hydrogen Peroxide | Ferric ion, Hydroxyl radical, Hydroxide ion |

| Haber-Weiss Net Reaction | O₂•⁻ + H₂O₂ ---(Fe²⁺/Fe³⁺ catalyst)--> •OH + OH⁻ + O₂ | Superoxide (B77818) radical, Hydrogen Peroxide | Hydroxyl radical, Hydroxide ion, Oxygen |

Role of Semiquinone Radicals in ROS Production

A primary mechanism of Adriamycin-induced ROS production involves its quinone moiety. nih.gov Cellular enzymes, particularly flavoenzymes like NADPH-cytochrome P450 reductase, can catalyze a one-electron reduction of Adriamycin to form an unstable adriamycin semiquinone radical. nih.govnih.gov This radical species can then rapidly transfer its extra electron to molecular oxygen (O₂), generating the superoxide anion radical (O₂•⁻). nih.govresearchgate.net

This process, known as redox cycling, regenerates the parent Adriamycin molecule, allowing it to undergo another round of reduction. nih.gov This cyclical process leads to the persistent and amplified production of superoxide anions. nih.govnih.gov Superoxide can then be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD), or it can participate in the Haber-Weiss reaction to generate hydroxyl radicals, further contributing to cellular oxidative stress. researchgate.netresearchgate.net

Interaction with Cellular Redox Systems (e.g., NADPH Oxidases, Nitric Oxide Synthases)

The this compound complex can usurp cellular enzymatic systems that are normally involved in redox signaling. Enzymes such as NADPH oxidases (NOX) and nitric oxide synthases (NOS) have been implicated in Adriamycin-mediated ROS generation. nih.gov

NADPH Oxidases: Certain isoforms of NADPH oxidase are known sources of ROS. nih.gov Adriamycin can stimulate these enzymes, leading to increased production of superoxide.

Nitric Oxide Synthases (NOS): Endothelial nitric oxide synthase (eNOS) has been shown to reduce Adriamycin to its semiquinone radical. nih.gov This interaction diverts the enzyme's activity from producing nitric oxide (NO) to generating superoxide. This uncoupling of eNOS not only increases oxidative stress through superoxide production but also decreases the bioavailability of NO, potentially leading to the formation of the potent oxidant peroxynitrite. nih.gov

Mitochondrial ROS Production Mechanisms

Mitochondria are a primary site for Adriamycin accumulation and a major source of ROS generation induced by the drug. nih.gov Adriamycin's high affinity for cardiolipin (B10847521), a phospholipid abundant in the inner mitochondrial membrane, leads to its concentration within this organelle. nih.gov

Adriamycin directly interferes with the mitochondrial electron transport chain (ETC), particularly at Complex I (NADH dehydrogenase). nih.govpharmgkb.orgnih.gov It can accept an electron from Complex I, undergoing a one-electron reduction to form the semiquinone radical. nih.govnih.gov This process diverts electrons from the normal respiratory chain, leading to electron leakage and the subsequent reduction of molecular oxygen to superoxide. nih.govyoutube.com This disruption inhibits oxidative phosphorylation and ATP synthesis while simultaneously increasing mitochondrial ROS production. nih.govpharmgkb.org

Table 2: Research Findings on Adriamycin's Mitochondrial Effects

| Finding | Implication | Source(s) |

|---|---|---|

| Adriamycin accumulates in mitochondria via cardiolipin binding. | Concentrates the drug at a primary site of ROS generation. | nih.gov |

| Inhibits Complex I and II of the electron transport chain. | Disrupts ATP synthesis and increases electron leakage. | nih.govnih.gov |

| Redox cycles on Complex I to produce superoxide radicals. | Establishes a major source of mitochondrial oxidative stress. | nih.govpharmgkb.org |

Cellular and mitochondrial iron homeostasis are tightly linked and crucial for normal function. nih.gov Given Adriamycin's ability to chelate iron and its tendency to accumulate in mitochondria, the drug can disrupt the delicate balance of iron within the organelle. nih.gov This disruption can lead to an increase in the labile iron pool within the mitochondria. The colocalization of elevated iron levels and increased H₂O₂ production from ETC interference creates a highly favorable environment for site-specific Fenton and Haber-Weiss reactions. mdpi.com This results in the production of hydroxyl radicals in close proximity to critical mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids, leading to severe oxidative damage and mitochondrial dysfunction. nih.govnih.gov

Computational and Theoretical Studies of Adriamycin Ferric Ion Complexes

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are instrumental in understanding the geometric structures, electronic properties, and bonding characteristics of Adriamycin-ferric ion complexes.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecular systems. Studies have employed DFT, often using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set, to explore the interaction between Adriamycin and iron ions. cerist.dz These calculations are used to determine optimized bond lengths, angles, and dihedral angles of the resulting complexes. cerist.dz

Research on the related Adriamycin semiquinone (ADRS) complex with iron(II) has shown that the most stable stoichiometry is a 1:2 complex, where one iron ion is coordinated by two ADRS molecules. cerist.dz In these structures, the iron ion is chelated by the oxygen atoms of the Adriamycin molecule. cerist.dz The bonds are formed via electron transfer from the donor oxygen atoms to the vacant orbitals of the iron ion. cerist.dz DFT calculations, sometimes including Grimme's dispersion corrections (GD3BJ), provide a detailed picture of the three-dimensional arrangement of the atoms in the complex. cerist.dzcerist.dz

Table 1: Representative Theoretical Structural Parameters for Metal-Adriamycin Semiquinone (ADRS) Complexes Note: Data derived from studies on Fe(II) complexes as a model for Adriamycin-iron interactions.

| Parameter | Fe(II)-(ADRS)₂ (B3LYP) | Fe(II)-(ADRS)₂ (B3LYP-GD3BJ) |

| Fe-O Bond Length (Å) | 2.01 - 2.05 | 1.98 - 2.02 |

| O-Fe-O Angle (°) | ~90 | ~90 |

| Dihedral Angles (°) | Varies | Varies |

This table is illustrative, based on findings from DFT studies on related complexes. Actual values can vary based on the specific functional and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states and electronic spectra of molecules. This method has been successfully applied to Adriamycin-iron complexes to calculate their UV-vis absorption spectra, which have shown strong correlation with experimental data. cerist.dz

A key aspect of TD-DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining the chemical reactivity and stability of the complex. cerist.dz From the HOMO and LUMO energies, various electronic properties such as chemical hardness, softness, and electrophilicity can be calculated, providing a deeper understanding of the complex's behavior. cerist.dz

Table 2: Calculated Electronic Properties of an Fe(II)-Adriamycin Semiquinone Complex Note: This data is based on TD-DFT calculations performed on a model Fe(II) complex.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -3.21 |

| Energy Gap (ΔE) | 2.68 |

| Hardness (η) | 1.34 |

| Electrophilicity (ω) | 7.65 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer and intermolecular interactions within a molecular system. cerist.dz For this compound complexes, NBO analysis clarifies the nature of the coordination bonds between the Adriamycin ligand and the central iron ion. cerist.dz

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and intermolecular interactions based on the topology of the electron density. cerist.dzcerist.dz This analysis has been applied to explore the nature of the Fe-O bonds in Adriamycin-iron complexes. cerist.dz

QTAIM analysis involves locating critical points in the electron density, such as bond critical points (BCPs) and ring critical points (RCPs). cerist.dz For the Fe(II)-ADRS₂ complex, four BCPs and two RCPs were identified, confirming the chelate structure. cerist.dz The properties of the electron density at the BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the interaction. For the Fe-O interactions in the model complex, the topological data indicated a dominant covalent character. cerist.dz

Thermodynamic Modeling of Complexation

Thermodynamic modeling is essential for understanding the stability and formation of this compound complexes in solution. These models predict the conditions under which complexes form and their relative stabilities.

For the related Fe(II)-Adriamycin semiquinone system, stability constants for both 1:1 and 1:2 complexes have been calculated. cerist.dz By studying the complexation over a range of temperatures, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction can be determined. cerist.dz These parameters provide a complete thermodynamic profile of the complexation process. Distribution diagrams derived from these stability constants can illustrate the relative abundance of different complex species as a function of ligand concentration. cerist.dzcerist.dz

Table 3: Thermodynamic Parameters for the Formation of an Fe(II)-(ADRS)₂ Complex Note: Data derived from studies on Fe(II) complexes as a model for Adriamycin-iron interactions.

| Parameter | Value | Unit |

| ΔH° (Enthalpy) | -45.7 | kJ/mol |

| ΔS° (Entropy) | -53.4 | J/mol·K |

| ΔG° (Gibbs Free Energy) | -30.1 | kJ/mol |

Cellular and Subcellular Mechanistic Studies of Adriamycin Ferric Ion

Intracellular Uptake and Distribution of the Complex

The entry of the Adriamycin-ferric ion complex into cells and its subsequent localization to specific organelles are tightly regulated processes. Understanding these pathways is fundamental to optimizing its therapeutic potential.

The cellular uptake of the this compound complex is a multifaceted process that can involve various endocytic pathways. One of the prominent mechanisms is clathrin-mediated endocytosis, a process responsible for the internalization of a wide array of molecules from the cell surface. frontiersin.orgnih.gov This pathway involves the assembly of a clathrin coat on the intracellular side of the plasma membrane, which drives the formation of vesicles that encapsulate extracellular material for transport into the cell. frontiersin.orgnih.gov

The initiation of clathrin-mediated endocytosis relies on the interaction of cargo molecules with specific receptors on the cell surface. frontiersin.org While the precise receptors for the this compound complex are not fully elucidated, the process is thought to be facilitated by the complex's interaction with components of the plasma membrane. Following receptor binding, adaptor proteins, such as AP2, are recruited, which in turn recruit clathrin triskelions to the site of endocytosis. frontiersin.org The polymerization of clathrin then drives the invagination of the plasma membrane, ultimately leading to the formation of a clathrin-coated vesicle containing the this compound complex. These vesicles are then transported to early endosomes for further sorting and processing within the cell. frontiersin.org

The use of nanocarriers has emerged as a promising strategy to enhance the cellular uptake and targeted delivery of the this compound complex. nih.govaacrjournals.org These nanocarriers, often composed of materials such as iron oxide, can encapsulate or be conjugated with the complex, altering its physicochemical properties and influencing its interaction with cells. nih.govmdpi.com

One of the key advantages of using nanocarriers is their ability to overcome mechanisms of drug resistance, such as those mediated by P-glycoprotein (PGP), which actively effluxes drugs like Adriamycin from cancer cells. nih.gov By encapsulating the this compound complex, nanocarriers can facilitate its entry into resistant cells through endocytic pathways, thereby bypassing PGP-mediated efflux. nih.gov

The surface of these nanocarriers can be functionalized with targeting ligands, such as folic acid, to promote selective uptake by cancer cells that overexpress the corresponding receptors. acs.org This targeted approach can increase the intracellular concentration of the complex in tumor cells while minimizing its accumulation in healthy tissues. Furthermore, the uptake of these nanocarriers is often dependent on endocytosis, including clathrin-mediated pathways. nih.govaacrjournals.org

| Nanocarrier Type | Effect on this compound Uptake | Reference |

| Iron oxide-titanium dioxide core-shell nanocomposites | Increased effective drug uptake in drug-resistant ovarian cancer cells. | nih.gov |

| Folic acid-functionalized magnetic nanoparticles | Enhanced uptake in cancer cells overexpressing the folate receptor. | acs.org |

| Mesoporous polydopamine nanoparticles | Hyaluronic acid modification enhanced nanoparticle uptake by tumor cells. | mdpi.com |

Following internalization, the this compound complex is trafficked to various subcellular compartments, with lysosomes and mitochondria being key destinations. researchgate.netnih.gov The acidic environment of lysosomes can play a crucial role in the dissociation of the complex and the subsequent release of Adriamycin. mdpi.com

Confocal fluorescence microscopy studies have shown that Adriamycin can accumulate in both mitochondria and lysosomes. researchgate.net The localization to mitochondria is of particular significance due to the central role of this organelle in cellular metabolism and apoptosis. nih.gov The interaction of the this compound complex with mitochondrial components can lead to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects. pharmgkb.org

The accumulation of the complex in lysosomes is also a critical step in its intracellular journey. The low pH of lysosomes can facilitate the release of Adriamycin from its carrier, allowing it to diffuse into the cytoplasm and reach its ultimate target, the nucleus. mdpi.com

Intracellular Fate and Stability of the Complex

Once inside the cell, the this compound complex is not static. It undergoes a series of transformations and interactions that determine its ultimate biological activity.

Many nanocarrier systems designed for the delivery of the this compound complex are engineered to be pH-responsive. mdpi.comfrontiersin.orgnih.govacs.org This property is particularly advantageous for cancer therapy, as the tumor microenvironment and the interior of endosomes and lysosomes are more acidic than normal physiological pH. nih.gov

In these acidic environments, the bonds holding the this compound complex to the nanocarrier can be cleaved, leading to the release of the active drug. mdpi.comnih.gov For example, systems have been developed where doxorubicin (B1662922) release is significantly higher at a pH of 5.5 (mimicking the endosomal/lysosomal environment) compared to a pH of 7.4 (physiological pH). mdpi.comnih.gov This pH-triggered release ensures that the drug is preferentially liberated at the site of action, enhancing its therapeutic efficacy while minimizing systemic toxicity. acs.org

| pH Condition | Doxorubicin Release from Nanocarriers | Reference |

| pH 7.4 (Physiological) | Low / Sustained release | mdpi.comnih.govacs.org |

| pH 6.5 (Tumor Microenvironment) | Increased release | acs.org |

| pH 5.5 (Endosomes/Lysosomes) | Significantly increased / Burst release | mdpi.comnih.gov |

| pH 4.2 (Intracellular Acidic Endosomes) | Markedly faster release | nih.gov |

The biological and chemical properties of the this compound complex are not static but can change over time following its preparation and intracellular delivery. nih.gov Studies have shown that the toxicity of the iron-chelate can decrease as a function of its age. nih.gov This change in toxicity is correlated with alterations in the spectral properties of the complex. nih.gov

Over time, the affinity of Adriamycin for the ferric ion can increase. nih.gov Concurrently, the redox properties of the chelate can be altered, affecting its ability to be reduced by intracellular reducing agents like glutathione (B108866). nih.gov Thin-layer chromatography has indicated that Adriamycin can undergo accelerated degradation in the presence of iron, and this degradation is independent of oxygen. nih.gov These time-dependent changes are thought to stem from the transfer of the iron from Adriamycin to one of its degradation products. nih.gov The stability of the complex is also influenced by its interaction with cellular components like DNA, where it can form a ternary drug-iron-DNA complex. pharmgkb.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.